molecular formula C31H52O4 B1679771 Phellochin CAS No. 115334-04-8

Phellochin

Cat. No.: B1679771
CAS No.: 115334-04-8
M. Wt: 488.7 g/mol
InChI Key: OCURJKDUYAFAQG-PVZPVLANSA-N
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Description

Phellochin is a natural product derived from the Phellodendron genus, specifically from the Phellodendron chinense tree. It is a triterpenoid compound known for its various biological activities, including antibacterial, anti-inflammatory, and antioxidant properties .

Preparation Methods

Phellochin can be extracted from the trunk, roots, and bark of the Phellodendron chinense tree. The extraction process typically involves solvent extraction to obtain a purified product. Suitable solvents and appropriate operating techniques are essential for this process .

Chemical Reactions Analysis

Phellochin undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Phellochin has a wide range of scientific research applications. In chemistry, it is used as a reference standard for various analytical techniques. In biology and medicine, it is studied for its potential therapeutic effects, including its antibacterial, anti-inflammatory, and antioxidant activities. It is also used in the cosmetics industry to improve skin quality and reduce wrinkles and dark spots .

Mechanism of Action

The mechanism of action of Phellochin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. This modulation leads to the reduction of inflammation and oxidative damage in cells .

Comparison with Similar Compounds

Phellochin is similar to other triterpenoid compounds such as niloticin and melianone, which are also derived from the Phellodendron chinense tree. this compound is unique in its specific stereostructure and its distinct biological activities .

Similar Compounds::
  • Niloticin
  • Melianone

Properties

IUPAC Name

(9R,10R,13S,14S,17R)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O4/c1-19(18-23(32)26(34)28(4,5)35-9)20-12-16-31(8)22-10-11-24-27(2,3)25(33)14-15-29(24,6)21(22)13-17-30(20,31)7/h10,19-21,23-24,26,32,34H,11-18H2,1-9H3/t19-,20+,21-,23+,24?,26-,29+,30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCURJKDUYAFAQG-RLXWAGRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(C)(C)OC)O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@H]([C@@H](C(C)(C)OC)O)O)[C@H]1CC[C@]2([C@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50921675
Record name 23,24-Dihydroxy-25-methoxylanost-7-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115334-04-8
Record name Phellochin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115334048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23,24-Dihydroxy-25-methoxylanost-7-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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